3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide
Overview
Description
3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods and has shown promising results in various experiments.
Mechanism of Action
The mechanism of action of 3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It also inhibits the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide have been extensively studied in various in vitro and in vivo experiments. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. It has also been reported to have neuroprotective effects and can potentially protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It has also been shown to have low toxicity and can be easily synthesized. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide. One of the potential applications is its use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to investigate its efficacy and safety in clinical trials. Another direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, more research is needed to understand its mechanism of action and potential side effects.
In conclusion, 3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Scientific Research Applications
3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide has been extensively used in scientific research for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been reported to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-acetamido-N-[(2-phenoxypyridin-3-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-15(25)24-18-9-5-7-16(13-18)20(26)23-14-17-8-6-12-22-21(17)27-19-10-3-2-4-11-19/h2-13H,14H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHYICFXCLQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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